The synthesis of glycyl-L-arginyl- typically involves peptide bond formation between glycine and L-arginine. Two primary methods are employed:
In industrial settings, enzymatic synthesis using proteases or peptidases is preferred due to its environmentally friendly nature and cost-effectiveness. The carboxyl group of glycine is activated using reagents like carbodiimides before reacting with the amino group of L-arginine to form the dipeptide bond.
The molecular formula of glycyl-L-arginyl- is , with a molecular weight of approximately 288.30 g/mol. The structure consists of a glycine moiety linked to an L-arginine residue through a peptide bond. This dipeptide exhibits unique properties due to the specific arrangement of its constituent amino acids, influencing its biological activity .
Glycyl-L-arginyl- can undergo several chemical reactions:
Common reagents include hydrogen peroxide for oxidation, dithiothreitol for reduction, and various electrophiles for substitution reactions .
The mechanism of action for glycyl-L-arginyl- involves several biochemical pathways:
Glycyl-L-arginyl- exhibits several notable physical and chemical properties:
These properties are crucial for its applications in scientific research and potential therapeutic uses.
Glycyl-L-arginyl- has diverse applications across various scientific fields:
The dipeptide glycyl-L-arginine (Gly-Arg) forms through a condensation reaction between the carboxyl group of glycine and the α-amino group of L-arginine, releasing water. This amide (peptide) bond exhibits partial double-bond character due to resonance, restricting rotation and favoring a trans planar configuration. The reaction is thermodynamically unfavorable under standard conditions (ΔG > 0), necessitating activation strategies for efficient synthesis. Key considerations include:
Table 1: Thermodynamic and Kinetic Parameters for Gly-Arg Formation
Parameter | Value | Conditions |
---|---|---|
Bond Length (C-N) | 1.32 Å | X-ray crystallography |
Resonance Energy Barrier | 16–20 kcal/mol | Computational models |
Optimal Reaction pH | 4.0–6.0 | Aqueous solvent, 25°C |
Solid-phase peptide synthesis (SPPS) enables sequential assembly of arginine-containing peptides but requires specialized strategies to address the guanidinium group’s reactivity.
Conventional Protection Strategies:The tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups protect α-amino groups. Arginine’s side chain typically employs nitro (NO~2~), pentamethyl-dihydrobenzofuransulfonyl (Pbf), or triphenylmethyl (Trt) groups. However, these increase synthetic steps and reduce atom economy. For example, Pbf deprotection uses trifluoroacetic acid (TFA), generating hazardous waste [7].
Innovative Approaches:
Table 2: SPPS Methods for Arginine-Rich Sequences
Method | Key Reagents/Solvents | Purity Yield | Applications |
---|---|---|---|
Fmoc-SPPS (Pbf protection) | TFA/DCM, piperidine/DMF | 70–85% | Standard peptides |
Silver-promoted guanidinylation | AgNO~3~, S-alkyl-isothiourea | 85–95% | Arg-glycosylated cyclopeptides [8] |
TBEC/Oxyma in NBP/DMC | TBEC, Oxyma Pure | >90% | Liraglutide fragments [10] |
Arginine residues undergo enzymatically catalyzed PTMs that alter protein function. Site-specific installation remains challenging due to low stoichiometry and dynamic reversibility.
Methylation:Protein arginine methyltransferases (PRMTs) transfer methyl groups from S-adenosylmethionine (SAM) to guanidinium nitrogens, forming monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA). Genetic code expansion (GCE) incorporates N-methylated arginine analogs via engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs. This revealed ADMA’s role in disrupting histone-DNA interactions in gene silencing [1].
Glycosylation:Unusual Arg-N-glycosylation is catalyzed by bacterial effectors (e.g., E. coli NleB). The silver-promoted solid-phase glycosylation (SSG) method synthesizes Arg-N-GlcNAc peptides using S-alkyl-isothiourea glycosyl donors. Antibodies against these constructs detected Pseudomonas aeruginosa infections, validating their biological relevance [2] [8].
Citrullination:Peptidylarginine deiminases (PADs) deiminate arginine to citrulline, neutralizing the positive charge. Semisynthesis via dehydroalanine (Dha) intermediates enables site-specific citrullination. For example, histone H3 citrullination at Arg26 promotes chromatin decompaction [1].
Nitrosylation:A nonheme iron-dependent enzyme (StzF) oxidizes N-methyl-L-arginine to generate nitric oxide (NO) and a urea derivative in vivo. This pathway underpins N-nitroso compound biosynthesis (e.g., streptozocin) [4].
Table 3: Key Arginine PTMs and Functional Impacts
PTM Type | Enzyme Class | Biological Effect | Synthesis Method |
---|---|---|---|
Methylation | PRMTs (I/II/III) | Alters protein-protein/DNA interactions | GCE with engineered PylRS [1] |
Glycosylation | NleB/EarP transferases | Inhibits host apoptosis; relieves ribosome stalling | SSG with glycosyl donors [2] |
Citrullination | PADs | Disrupts hydrogen bonding; implicated in autoimmunity | Dha-mediated radical coupling [1] |
Nitrosylation | Nonheme iron oxidases | NO signaling; N-nitroso biosynthesis | Two-enzyme pathway (StzE/StzF) [4] |
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